molecular formula C20H17N3O4S B2552643 (7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034278-40-3

(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2552643
CAS No.: 2034278-40-3
M. Wt: 395.43
InChI Key: RXAQWYMTMMWVPH-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Isomorphous Structures : Research on isomorphous structures, including derivatives of benzofuran and thiophene, has demonstrated the chlorine-methyl exchange rule, indicating extensive disorder which may impact automatic detection during data mining procedures (V. Rajni Swamy et al., 2013).
  • Molecular Structure Analysis : Studies have delved into the molecular structure of benzofuran derivatives, employing both experimental and theoretical methods like Hartree-Fock and Density Functional Theory, to understand their structure-activity relationships and surface properties (M. K. Gumus et al., 2018).

Biological Activity

  • Antitumor and Antimicrobial Activities : Benzofuran and thiophene derivatives have been identified as potent anti-tumor agents, exhibiting different structure-activity relationships. Some compounds have shown selectivity against tumorigenic cell lines, highlighting their potential in cancer treatment (I. Hayakawa et al., 2004). Additionally, novel benzofuran-based 1,2,3-triazoles have been synthesized, showing high antimicrobial activity, which underscores their potential as antimicrobial agents (V. Sunitha et al., 2017).

Synthesis Techniques

  • Facile Synthesis Methods : Studies have reported on the synthesis of novel compounds starting from benzofuran and thiophene derivatives. These methods provide insights into the regiospecific conversion of ester functionalities and the formation of fused pyridazinone skeletons, demonstrating the versatility of these compounds in chemical synthesis (Gani Koza et al., 2013).

Antimicrobial Activity

  • Synthesis and Evaluation : The synthesis of benzofuran derivatives and their evaluation for antimicrobial activity is a significant area of research. These compounds have been synthesized using click chemistry approaches and characterized spectroscopically. Their antimicrobial testing has shown promising results, highlighting their potential in developing new antimicrobial agents (N. Patel et al., 2011).

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-15-4-2-3-12-9-16(26-17(12)15)20(24)23-7-5-13(10-23)18-21-19(27-22-18)14-6-8-28-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAQWYMTMMWVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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